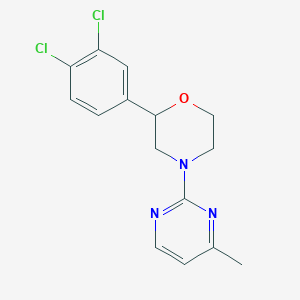
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine, also known as DMPM, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DMPM is a heterocyclic compound that belongs to the class of morpholine derivatives and is known for its remarkable biological activities.
作用機序
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins, such as acetylcholinesterase and COX-2, which are involved in the development of inflammatory and neurodegenerative diseases. 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has also been found to modulate the expression of certain genes and proteins, such as Bcl-2 and p53, which play a critical role in regulating cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been shown to have significant biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the activity of antioxidant enzymes. 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
実験室実験の利点と制限
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has several advantages for use in lab experiments, such as its high purity, stability, and solubility in various solvents. However, its limitations include its relatively high cost and limited availability, which may hinder its widespread use in research.
将来の方向性
There are several potential future directions for 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine research. One area of interest is the development of novel 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine derivatives with improved biological activities and pharmacokinetic properties. Another potential direction is the investigation of 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine's potential as a therapeutic agent for the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the precise mechanisms of 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine's biological activities and to identify potential drug targets.
Conclusion:
In conclusion, 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine is a promising synthetic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been found to exhibit a wide range of biological activities and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine's mechanisms of action and to develop novel derivatives with improved biological activities.
合成法
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with 4-methyl-2-nitro-pyrimidine, followed by reduction of the nitro group to an amino group and subsequent cyclization with morpholine. The final product is obtained after purification and isolation.
科学的研究の応用
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and toxicology. 2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine has been found to exhibit a wide range of biological activities, such as anti-tumor, anti-inflammatory, and anti-viral properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(4-methylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10-4-5-18-15(19-10)20-6-7-21-14(9-20)11-2-3-12(16)13(17)8-11/h2-5,8,14H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUAFDAPDBOQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromophenyl)(hydroxy)methyl]cyclohexanone](/img/structure/B5402313.png)
![N-[2-(2-chlorophenyl)-1-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)vinyl]-4-methylbenzamide](/img/structure/B5402323.png)
![N,1-dimethyl-N-[(1-methyl-3-piperidinyl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5402326.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5402327.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5402337.png)
![3-allyl-5-{3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402340.png)
![1-allyl-4-[(4-ethoxyphenyl)acetyl]piperazine](/img/structure/B5402345.png)
![1-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5402352.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5402359.png)
![1-propyl-4-{[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5402367.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5402375.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5402408.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)